molecular formula C22H18N2OS B6090622 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide

Cat. No.: B6090622
M. Wt: 358.5 g/mol
InChI Key: SBAPIEGDYYAICI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with substituted benzoyl chlorides under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a benzothiazole ring with a phenylacetamide moiety.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-17(22-24-19-11-5-6-13-20(19)26-22)10-7-12-18(15)23-21(25)14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAPIEGDYYAICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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